Product packaging for 4-Bromo-3-chloropyridin-2-amine(Cat. No.:CAS No. 861024-02-4)

4-Bromo-3-chloropyridin-2-amine

Cat. No.: B1442349
CAS No.: 861024-02-4
M. Wt: 207.45 g/mol
InChI Key: RZMLRXSIZRAAAS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Significance of Pyridine (B92270) Derivatives in Chemical Sciences

Pyridine and its derivatives are fundamental heterocyclic compounds that play a crucial role in medicinal chemistry and materials science. nih.govresearchgate.net They are integral components of many natural products, including vitamins and alkaloids. nih.govresearchgate.net In the realm of medicinal chemistry, pyridine scaffolds are extensively used in drug design and synthesis due to their ability to form hydrogen bonds and other non-covalent interactions with biological targets. nih.govnih.gov This has led to the development of pyridine-containing drugs with a wide range of therapeutic applications, including anti-inflammatory, antimicrobial, anticonvulsant, and anticancer agents. nih.govwisdomlib.orgtandfonline.com Furthermore, their unique electronic properties make them valuable in the development of functional materials, such as chemosensors and organocatalysts. nih.govtandfonline.com The versatility of the pyridine ring allows for easy functionalization, enabling chemists to fine-tune the steric and electronic properties of the molecule to achieve desired activities. nih.gov

Research Context of 4-Bromo-3-chloropyridin-2-amine within Dihalogentated Aminopyridines

Within the diverse family of pyridine derivatives, dihalogenated aminopyridines represent a significant subclass. The presence of two different halogen atoms on the aminopyridine core, as seen in this compound, offers unique opportunities for selective chemical transformations. The differential reactivity of the bromine and chlorine substituents allows for regioselective modifications, making these compounds valuable building blocks in organic synthesis. Research into dihalogenated aminopyridines often focuses on leveraging this selective reactivity to construct more complex molecules with potential applications in pharmaceuticals and materials science. The specific substitution pattern of this compound, with the amino group at position 2 and the halogens at positions 3 and 4, influences its chemical behavior and potential for forming specific intermolecular interactions, which is a key area of investigation.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C5H4BrClN2 B1442349 4-Bromo-3-chloropyridin-2-amine CAS No. 861024-02-4

Properties

IUPAC Name

4-bromo-3-chloropyridin-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H4BrClN2/c6-3-1-2-9-5(8)4(3)7/h1-2H,(H2,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RZMLRXSIZRAAAS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=C(C(=C1Br)Cl)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H4BrClN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

207.45 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

861024-02-4
Record name 4-bromo-3-chloropyridin-2-amine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthetic Methodologies for 4 Bromo 3 Chloropyridin 2 Amine

Established Synthetic Routes and Reaction Conditions

The foundational approaches to constructing 4-bromo-3-chloropyridin-2-amine and its isomers primarily involve direct halogenation of pyridine (B92270) precursors, amination of halo-substituted pyridines, and carefully designed multi-step sequences.

Halogenation Approaches to this compound and Related Isomers

Halogenation of aminopyridines is a fundamental strategy for the synthesis of halo-substituted aminopyridines. The regioselectivity of these reactions is highly dependent on the starting material, the halogenating agent, and the reaction conditions. For instance, the bromination of 2-aminopyridine (B139424) using N-bromosuccinimide (NBS) in acetone (B3395972) can yield 2-amino-5-bromopyridine (B118841) with high purity and yield. ijssst.info A detailed study on the halogenation of 2-aminopyrazine (B29847) has shown that the degree of halogenation can be controlled by the stoichiometry of the halogenating agent, allowing for the selective synthesis of mono- or di-halogenated products. thieme.de Microwave-assisted halogenation has also been reported as an efficient method. thieme.de

The direct halogenation of the pyridine ring can be influenced by the directing effects of existing substituents. For example, the reaction of 4-aminopyridine (B3432731) with bromine can lead to a complex mixture of products, including protonated species and brominated-dimerized cations. researchgate.net This highlights the importance of carefully controlling reaction conditions to achieve the desired isomer. In some cases, a multi-step approach involving protection of the amino group, followed by directed metalation and reaction with an electrophile like 1,2-dibromoethane, can provide access to specific isomers such as N-Boc-3-amino-4-bromopyridine. nih.gov

Starting MaterialReagent(s)ProductYieldReference
2-AminopyridineNBS, Acetone2-Amino-5-bromopyridine95.0% ijssst.info
3-(Pivaloylamino)pyridines-BuLi, TMEDA, 1,2-dibromoethaneN-Boc-3-amino-4-bromopyridine53% nih.gov

Amination Strategies for Pyridine Ring Functionalization

Amination of halopyridines is another critical approach to introduce the amino group onto the pyridine scaffold. This can be achieved through nucleophilic aromatic substitution (SNAr) reactions, where a halogen atom is displaced by an amine nucleophile. For instance, microwave-assisted amination of 3,4,5-trihalopyridines with primary and secondary amines has been shown to be an efficient and broadly applicable method for preparing 4-amino-3,5-dihalopyridines. researchgate.net This method is notable for being solvent- and metal-free. researchgate.net

Palladium-catalyzed C-N cross-coupling reactions have become a powerful tool for the amination of aryl and heteroaryl halides. nih.govnih.gov These reactions offer a high degree of functional group tolerance and can be performed under mild conditions. The choice of ligand is crucial for the success of these couplings, with bulky biaryl phosphine (B1218219) ligands such as BrettPhos and RuPhos showing broad applicability. nih.govmit.edu These catalysts are effective for coupling a wide range of primary and secondary amines with heteroaryl chlorides. nih.gov

A specific example involves the synthesis of 2-amino-4-bromopyridine (B18318) from 2,4-dibromopyridine-N-oxide. google.com This two-step process involves an initial ammoniation reaction with ammonia (B1221849) water, followed by a reduction reaction to yield the desired product in high yield. google.com This method is advantageous due to its simplicity, use of readily available materials, and suitability for large-scale production. google.com

Multi-step Synthesis Pathways towards this compound

Often, the synthesis of complex molecules like this compound requires a multi-step approach to control the regiochemistry and introduce the desired functional groups in a specific order. youtube.comyoutube.comresearchgate.netlibretexts.orgyoutube.com These synthetic sequences can involve a combination of the halogenation and amination strategies discussed previously, along with other standard organic transformations.

One illustrative multi-step synthesis starts from 2-aminopyridine. ijssst.info The first step is a bromination reaction using NBS to produce 2-amino-5-bromopyridine. ijssst.info This intermediate is then subjected to iodination to yield 2-amino-5-bromo-3-iodopyridine. ijssst.info While this example leads to a different isomer, it demonstrates the principle of sequential halogenation.

A general strategy for accessing N-substituted 3-amino-4-halopyridines, which are valuable precursors, involves a sequence of protection, alkylation, and deprotection. nih.govnih.gov For example, 3-aminopyridine (B143674) can be protected as its N-Boc derivative, which can then be subjected to directed ortho-metalation followed by reaction with a halogen source. nih.gov Subsequent deprotection and alkylation provide access to a variety of N-substituted products. nih.govnih.gov

Advanced Synthetic Transformations Involving this compound

Once synthesized, this compound serves as a versatile building block for the construction of more complex molecular architectures, primarily through palladium-catalyzed cross-coupling reactions.

Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions are a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon and carbon-heteroatom bonds with high efficiency and selectivity. nih.govrsc.orgchemrxiv.org The presence of both a bromo and a chloro substituent on the this compound scaffold allows for selective or sequential cross-coupling reactions, leveraging the differential reactivity of the C-Br and C-Cl bonds.

The Suzuki-Miyaura coupling reaction, which forms a carbon-carbon bond between an organoboron compound and a halide or triflate, is a widely used transformation in the synthesis of biaryl and heteroaryl compounds. organic-chemistry.orglibretexts.org This reaction is particularly valuable for the functionalization of heterocyclic compounds like this compound.

Research has shown that highly active and stable palladium-phosphine catalysts can effectively couple challenging heterocyclic substrates, including aminopyridines. organic-chemistry.org The use of specialized ligands, such as those from the Buchwald group, allows for the coupling of heteroaryl halides with a broad range of boronic acids and their esters, even in the presence of basic amino groups that can inhibit traditional catalysts. organic-chemistry.org These advanced catalyst systems have demonstrated unprecedented reactivity and scope, achieving high yields with sterically hindered and electron-deficient substrates. organic-chemistry.org

For instance, studies on the Suzuki-Miyaura cross-coupling of 3,4,5-tribromo-2,6-dimethylpyridine (B2990383) with ortho-substituted phenylboronic acids have provided insights into the regioselectivity and atropselectivity of these reactions. nih.gov The order of substitution can be controlled, and in some cases, an additional metal-oxygen chelation effect can influence the outcome. nih.gov Similar principles can be applied to the selective coupling of this compound, where the more reactive C-Br bond would be expected to react preferentially under controlled conditions. The development of general methods for the Suzuki-Miyaura cross-coupling of brominated borazaronaphthalenes with potassium alkenyltrifluoroborates further showcases the versatility of this reaction for functionalizing halogenated heterocycles. nih.gov

Aryl HalideCoupling PartnerCatalyst SystemProductYieldReference
3-Amino-2-chloropyridine2-Methoxyphenylboronic acidPd/dialkylbiphenylphosphino ligand2-(2-Methoxyphenyl)-3-aminopyridine99% organic-chemistry.org
5-Amino-2-chloropyridine2,6-Dimethylphenylboronic acidPd/dialkylbiphenylphosphino ligand5-Amino-2-(2,6-dimethylphenyl)pyridine82% organic-chemistry.org
Sonogashira Coupling Studies

The Sonogashira reaction is a powerful method for forming carbon-carbon bonds between a terminal alkyne and an aryl or vinyl halide. libretexts.org This reaction is catalyzed by a palladium(0) complex, typically in the presence of a copper(I) co-catalyst and an amine base. libretexts.orgorganic-chemistry.org Studies on 2-amino-3-bromopyridines, which are structurally related to this compound, demonstrate the utility of this reaction for creating 2-amino-3-alkynylpyridine derivatives. scirp.orgscirp.org

Research into the palladium-catalyzed Sonogashira coupling of 3-halogen-2-aminopyridines with terminal alkynes has identified optimized conditions for achieving high yields. scirp.org An effective catalytic system involves using Pd(CF₃COO)₂, triphenylphosphine (B44618) (PPh₃) as a ligand, and copper(I) iodide (CuI) as a co-catalyst in the presence of triethylamine (B128534) (Et₃N) as a base and dimethylformamide (DMF) as the solvent. scirp.orgscirp.org Under these conditions, the cross-coupling reactions proceed efficiently at elevated temperatures, typically around 100°C, to afford the desired products in moderate to excellent yields, often ranging from 72% to 96%. scirp.org The reaction demonstrates broad applicability with various terminal alkynes. scirp.orgscirp.org The general mechanism involves the oxidative addition of the aryl halide to the Pd(0) complex, followed by transmetalation with a copper acetylide intermediate and subsequent reductive elimination to yield the final product. libretexts.org

Catalyst SystemBaseSolventTemperatureTypical YieldReference
Pd(CF₃COO)₂ / PPh₃ / CuITriethylamine (Et₃N)DMF100°C72-96% scirp.org
C-N Cross-Coupling Applications

C-N cross-coupling reactions, such as the Buchwald-Hartwig amination, are fundamental in synthesizing molecules containing aryl-nitrogen bonds. These reactions typically employ a palladium catalyst and a phosphine ligand to couple an aryl halide with an amine. While direct C-N coupling applications on this compound are not extensively detailed in the provided context, related transformations highlight relevant principles. For instance, the synthesis of C4-quaternary 3,4-dihydroquinazolines involves a one-pot tandem procedure that includes ketimine formation and a subsequent Pictet-Spengler-like cyclization, a process that forms a crucial C-N bond within a new heterocyclic ring. nsf.gov This transformation is mediated by triflic anhydride (B1165640) and 2-chloropyridine (B119429). nsf.gov Such multicomponent reactions showcase sophisticated methods for constructing complex nitrogen-containing molecules from simpler precursors. nsf.gov

Nucleophilic Substitution Reactions of Halogen Atoms on the Pyridine Ring

The pyridine ring is susceptible to nucleophilic aromatic substitution (SNAr), particularly at positions 2, 4, and 6. researchgate.net This reactivity is due to the electron-withdrawing nature of the ring nitrogen, which can stabilize the negatively charged intermediate (a Meisenheimer complex) formed during the attack of a nucleophile. researchgate.net For a substrate like this compound, the bromo group at the 4-position is a potential site for nucleophilic attack. The stability of the intermediate is enhanced because the negative charge can be delocalized onto the electronegative nitrogen atom through resonance. researchgate.net

In the case of 2-amino-4-bromopyridine, it is more reactive towards nucleophilic substitution than its 2-amino-5-bromopyridine isomer precisely because the bromine is at an activated position (position 4). researchgate.net The reaction of 3-halo-4-aminopyridines with acyl chlorides can lead to a rearrangement via an intramolecular nucleophilic aromatic substitution, resulting in a formal two-carbon insertion to yield pyridin-4-yl α-substituted acetamides. nih.gov Furthermore, reactions of halogenated pyridines with amines can sometimes lead to unexpected products, such as nitro-group migration in polar aprotic solvents, highlighting the complex reactivity patterns of these heterocycles. clockss.org

Electrophilic Aromatic Substitution Reactions on Halogenated Aminopyridines

Electrophilic aromatic substitution (EAS) is a key reaction class for functionalizing aromatic rings. masterorganicchemistry.com For aminopyridines, the strong activating and ortho-, para-directing nature of the amino group dominates the reaction's regioselectivity. However, direct nitration of 2-aminopyridine is often problematic, yielding a mixture of 3-nitro and 5-nitro isomers, with the latter often being the major product. google.comgoogle.com

To achieve regioselective synthesis of 3-nitro derivatives, a common strategy involves first protecting the more reactive 5-position with a halogen atom (e.g., bromine or chlorine). google.comgoogle.com This is often accomplished by first acylating the amino group to form a 2-acylaminopyridine. The acyl group moderates the activating effect of the amine and directs halogenation to the 5-position. google.comgoogle.com Subsequent nitration of the resulting 2-acylamino-5-halogenopyridine or its hydrolyzed form, 2-amino-5-halogenopyridine, directs the incoming nitro group to the 3-position. google.comgoogle.com This multi-step process, which involves protection, halogenation, and nitration, is a crucial pathway for synthesizing precursors to compounds like this compound. The halogen atom at the 5-position can later be removed if desired. google.comgoogle.com

Regioselectivity and Stereoselectivity Control in this compound Synthesis

Controlling regioselectivity is paramount in the synthesis of polysubstituted pyridines like this compound. The substitution pattern on the ring dictates the feasible synthetic strategies.

In Electrophilic Aromatic Substitution: The regiochemical outcome is governed by the directing effects of existing substituents. For a 2-aminopyridine derivative, the primary challenge is to overcome the natural tendency for substitution at the 5-position. As described previously, a key strategy is to block the 5-position with a halogen. This forces subsequent electrophiles, such as a nitronium ion (NO₂⁺), to attack the 3-position, which is also activated by the amino group. google.comgoogle.com

In Nucleophilic Aromatic Substitution: Regioselectivity is determined by the inherent electronic properties of the pyridine ring. The 2-, 4-, and 6-positions are electron-deficient and thus activated for nucleophilic attack. researchgate.net Therefore, in a molecule like this compound, the bromine at the 4-position is more susceptible to substitution by a nucleophile than the chlorine at the 3-position.

In Cross-Coupling Reactions: Regioselectivity can be controlled by the differential reactivity of the carbon-halogen bonds. In Sonogashira and other palladium-catalyzed couplings, the order of reactivity is generally C-I > C-Br > C-Cl. libretexts.org For a molecule containing both a bromo and a chloro substituent, coupling reactions can often be performed selectively at the more reactive C-Br bond, leaving the C-Cl bond intact for subsequent transformations.

Industrial-Scale Synthesis Considerations for Halogenated Aminopyridines

The transition from laboratory-scale synthesis to industrial production of halogenated aminopyridines presents several challenges, including cost, efficiency, safety, and purity. google.comgoogle.com Many traditional methods for halogenating and nitrating aminopyridines suffer from low yields and the formation of difficult-to-separate by-products, making them unsuitable for large-scale manufacturing. google.com

Patented industrial methods focus on developing efficient, high-yield, and selective processes. For the synthesis of 2-amino-3-nitro-5-halogenopyridines, a key intermediate class, an improved process involves the halogenation of 2-acylaminopyridines in the presence of an alkaline buffer, which provides high yield and selectivity. google.comgoogle.com A significant process improvement is the ability to perform hydrolysis of the acylamino group and nitration of the ring in a single step by treating the 2-acylamino-5-halogenopyridine with a mixture of sulfuric and nitric acid. google.com This streamlined approach avoids the need to isolate the intermediate 2-amino-5-halogenopyridine, reducing the number of steps and lowering production costs. google.com Such innovations are critical for making the synthesis of complex pyridines economically viable on an industrial scale. google.comgoogle.com

Reactivity and Reaction Mechanisms of 4 Bromo 3 Chloropyridin 2 Amine

General Reactivity Patterns of Halogenated Aminopyridines

Halogenated aminopyridines exhibit a complex reactivity profile dictated by the electronic effects of the substituents on the pyridine (B92270) ring. The amino group, being an electron-donating group, activates the ring towards electrophilic substitution. Conversely, the halogen atoms are electron-withdrawing, deactivating the ring towards electrophilic attack but simultaneously rendering the carbon atoms to which they are attached susceptible to nucleophilic substitution. uoanbar.edu.iq

Investigation of Substitution Reactions at Bromine and Chlorine Positions

The presence of two different halogen atoms, bromine and chlorine, on the 4-Bromo-3-chloropyridin-2-amine molecule invites investigation into the selectivity of substitution reactions. Generally, the carbon-bromine bond is weaker than the carbon-chlorine bond, suggesting that the bromine atom might be more readily displaced by a nucleophile.

Halogen Displacement Studies

Studies on related halogenated pyridines provide insights into potential halogen displacement reactions. For example, in amination reactions of bromopyridines and bromoethoxypyridines, the position of the halogen influences whether the reaction proceeds via a direct nucleophilic substitution or through a pyridyne intermediate. journals.co.za The formation of 2,3-pyridyne and 3,4-pyridyne intermediates has been proposed in reactions of halopyridines with strong bases like lithium piperidide. journals.co.za In the context of this compound, the relative reactivity of the C-Br and C-Cl bonds towards nucleophilic attack is a key area of investigation. The greater reactivity of 4-chloropyridine (B1293800) compared to 2-chloropyridine (B119429) in nucleophilic substitutions is attributed to the relative stability of the Wheland intermediate. uoanbar.edu.iq

Amino Group Transformations and Functionalization

The amino group in this compound is a site for various chemical transformations. It can be a target for oxidation to form nitroso or nitro derivatives. Furthermore, the amino group can direct the regioselectivity of other reactions and can itself be functionalized through reactions such as acylation or alkylation, although specific examples for this particular compound are not extensively documented in the provided search results. The reactivity of the amino group is also influenced by the electronic nature of the pyridine ring, which is in turn affected by the halogen substituents.

Cyclization and Ring-Forming Reactions Utilizing this compound

The bifunctional nature of this compound, possessing both an amino group and reactive halogen atoms, makes it a valuable precursor for the synthesis of fused heterocyclic systems. The amino group can act as a nucleophile, and one of the halogen atoms can be displaced in an intramolecular fashion to form a new ring.

While specific examples of cyclization reactions starting directly from this compound are not detailed in the provided search results, the general principle is well-established in pyridine chemistry. For instance, the formation of quinoline (B57606) from 3-bromo-2-chloropyridine (B150940) in the presence of furan (B31954) and lithium amalgam proceeds through a pyridyne intermediate, demonstrating the potential for ring-forming reactions. journals.co.za It is plausible that this compound could undergo similar transformations to yield novel tricyclic structures.

Mechanistic Insights into Pyridine Ring Activation and Reactivity

The reactivity of the pyridine ring in this compound is a consequence of the combined electronic effects of the amino and halogen substituents. The nitrogen atom in the pyridine ring is inherently electron-withdrawing, which deactivates the ring towards electrophilic attack, particularly in acidic media where it becomes protonated to form a pyridinium (B92312) ion. uoanbar.edu.iq

The amino group at the 2-position, being a strong electron-donating group, counteracts this deactivation to some extent and activates the ring, particularly at the ortho and para positions relative to the amino group. However, the presence of the electron-withdrawing chlorine and bromine atoms at the 3- and 4-positions, respectively, further deactivates the ring towards electrophilic substitution. uoanbar.edu.iq

Conversely, these halogen atoms make the carbon atoms to which they are attached electrophilic and thus susceptible to nucleophilic aromatic substitution (SNAr). rsc.org The relative ease of substitution at the C-4 (bromo) versus the C-3 (chloro) position would depend on factors such as the stability of the Meisenheimer-like intermediate and the leaving group ability of the halide. Kinetic studies on amination reactions via SNAr have revealed complex reaction pathways and the potential for autocatalysis, highlighting the intricate nature of these transformations. rsc.org

Comparative Reactivity with Related Halogenated Pyridine Isomers

The reactivity of this compound can be better understood by comparing it with its isomers and related halogenated pyridines. For example, the isomeric 4-Amino-3-bromo-2-chloropyridine would likely exhibit different reactivity due to the altered positions of the substituents. sigmaaldrich.com

The reactivity of di- and tri-substituted halopyridines is a rich area of study. For instance, the synthesis of unique pentasubstituted pyridines often involves halogen-rich intermediates and can proceed through halogen dance reactions. nih.gov The amination of different bromopyridine isomers can lead to mixtures of products through the formation of pyridyne intermediates, with the product ratio depending on the starting isomer. journals.co.za For example, both 3-bromopyridine (B30812) and 4-bromopyridine (B75155) yield a mixture of 3- and 4-aminopyridine (B3432731) upon treatment with potassium amide in liquid ammonia (B1221849), suggesting a common 3,4-pyridyne intermediate. journals.co.za In contrast, 2-bromopyridine (B144113) typically undergoes direct substitution without rearrangement. journals.co.za These examples underscore the profound impact of isomerism on the reactivity of halogenated pyridines.

Derivatization and Analog Synthesis from 4 Bromo 3 Chloropyridin 2 Amine

Synthesis of Novel Heterocyclic Systems Incorporating the Pyridine (B92270) Core

The pyridine ring of 4-Bromo-3-chloropyridin-2-amine is a key structural motif that can be elaborated into more complex heterocyclic systems. This is a common strategy in medicinal chemistry to access novel chemical space and discover compounds with desired biological activities.

Imidazo[1,2-a]pyridines Derivatization

Imidazo[1,2-a]pyridines are a class of fused heterocyclic compounds that have garnered significant attention due to their presence in numerous medicinally important molecules. The synthesis of these derivatives often involves the reaction of a 2-aminopyridine (B139424) with an α-halocarbonyl compound. While direct synthesis from this compound is not explicitly detailed in the provided results, the general synthetic strategies for imidazo[1,2-a]pyridines are well-established and can be adapted. researchgate.netrsc.orgacs.orgnih.gov

These methods include:

Condensation with α-halocarbonyl compounds: This is a classic and widely used method where the 2-aminopyridine reacts with a compound like bromoacetophenone. acs.org

Multi-component reactions: The Groebke–Blackburn–Bienaymé reaction, for instance, involves the condensation of a 2-aminopyridine, an aldehyde, and an isonitrile to form 2,3-disubstituted imidazo[1,2-a]pyridines. acs.orgnih.gov

Metal-catalyzed reactions: Copper-catalyzed reactions have been employed for the synthesis of these heterocycles through various mechanisms, including annulation and oxidative coupling. researchgate.net

Microwave-assisted synthesis: This technique can accelerate the reaction and improve yields, particularly in the condensation with α-bromo-β-keto esters. organic-chemistry.org

The substituents on the resulting imidazo[1,2-a]pyridine (B132010) ring can be further modified to create a library of analogs for biological screening.

Pyrazolidine and Pyrazole-based Analogues

The synthesis of pyrazole (B372694) and pyrazolidine-based analogues from aminopyridine precursors is another important avenue for creating novel chemical entities. For example, the reaction of 1-(4-chlorophenyl)-3-methyl-5-pyrazolone with various aldehydes and malononitrile (B47326) can lead to the formation of pyrano[2,3-c]pyrazole derivatives. nih.gov This three-component reaction, often catalyzed by DABCO, provides a straightforward route to these complex heterocyclic systems. nih.gov

Functional Group Interconversions and Modifications of this compound

The bromo, chloro, and amino functional groups on the this compound ring are amenable to a variety of chemical transformations, allowing for the synthesis of a diverse range of derivatives. biosynth.com

Table 1: Potential Functional Group Interconversions

Starting Functional GroupReagent/ConditionResulting Functional Group
Bromo/ChloroPalladium-catalyzed cross-coupling (e.g., Suzuki, Stille)Aryl, Alkyl, etc.
Bromo/ChloroNucleophilic Aromatic Substitution (SNAr)Alkoxy, Amino, etc.
AminoDiazotization followed by Sandmeyer reactionHalo, Cyano, etc.
AminoAcylationAmide
AminoReductive AminationSubstituted Amine

Palladium-Catalyzed Cross-Coupling Reactions: The bromo and chloro substituents can be replaced with various organic groups through well-established cross-coupling reactions. For instance, Suzuki coupling with boronic acids or Stille coupling with organostannanes can introduce new carbon-carbon bonds. researchgate.net

Nucleophilic Aromatic Substitution (SNAr): The halogen atoms can be displaced by nucleophiles such as alkoxides or amines, particularly when activated by the electron-withdrawing nature of the pyridine ring. Microwave-assisted SNAr has been shown to be an efficient method for the amination of related dihalopyridines. researchgate.net

Modification of the Amino Group: The amino group can be acylated to form amides, alkylated, or used in diazotization reactions followed by substitution to introduce a range of other functionalities. vanderbilt.edu

These interconversions are crucial for fine-tuning the electronic and steric properties of the molecule, which is a key aspect of structure-activity relationship studies.

Structure-Activity Relationship (SAR) Driven Analog Design for Bioactive Compounds

The design and synthesis of analogs of this compound are often guided by the desire to develop new bioactive compounds. Structure-activity relationship (SAR) studies play a pivotal role in this process, helping to identify which structural features are essential for biological activity and which can be modified to improve potency, selectivity, or pharmacokinetic properties. researchgate.net

For example, in the development of antimicrobial agents, a series of pyridine and thienopyridine derivatives were synthesized and their activity was tested against various microbial strains. researchgate.net The results of such studies can reveal that certain substituents at specific positions of the pyridine ring are crucial for activity. This information then guides the synthesis of new analogs with optimized properties.

Similarly, the discovery of pyrimidin-2-amine derivatives as potent PLK4 inhibitors for potential anticancer therapy involved the synthesis of a series of analogs and evaluation of their in vitro enzyme activity. nih.gov The SAR data from these studies helped to identify a lead compound with high inhibitory activity and good drug-like properties. nih.gov

Development of Schiff Base Derivatives from Aminopyridines

Schiff bases, formed by the condensation of a primary amine with an aldehyde or ketone, are a well-known class of compounds with a wide range of biological activities. The amino group of this compound provides a convenient handle for the synthesis of such derivatives.

The general synthetic route involves reacting the aminopyridine with a suitable aldehyde, often in the presence of a catalytic amount of acid and a solvent like ethanol (B145695). mdpi.comnih.gov The resulting Schiff bases can then be evaluated for their biological properties.

For instance, a series of Schiff bases derived from 2-amino-4-chloropyridine (B16104) and various aldehydes were synthesized and tested for their in-vitro antimicrobial activity. researchgate.net The study also included a discussion of the structure-activity relationships of the synthesized compounds. researchgate.net Similarly, Schiff base derivatives of 4-aminoantipyrine (B1666024) and cinnamaldehydes have been synthesized and evaluated for their antitumor and antibacterial activities. mdpi.com

Table 2: Examples of Aldehydes Used in Schiff Base Synthesis

AldehydeResulting Schiff Base Substituent
4-Bromobenzaldehyde4-Bromophenyl
4-Fluorobenzaldehyde4-Fluorophenyl
3,4-Dimethoxybenzaldehyde3,4-Dimethoxyphenyl

The diversity of commercially available aldehydes allows for the creation of a large library of Schiff base derivatives with varied electronic and steric properties, which is essential for exploring their potential as bioactive agents.

Applications in Medicinal Chemistry and Biological Research

Precursor Role in Bioactive Molecule Synthesisbiosynth.combldpharm.combldpharm.combldpharm.comnbinno.com

4-Bromo-3-chloropyridin-2-amine serves as a crucial starting material or intermediate in the synthesis of complex organic compounds with potential therapeutic applications. biosynth.comnbinno.com Its unique structure, featuring bromine and chlorine atoms on the pyridine (B92270) ring, allows for diverse chemical modifications, making it a valuable scaffold in drug discovery. bldpharm.comgoogle.com

Kinase Inhibitor Development Utilizing Halogenated Aminopyridinesbiosynth.comnbinno.com

Halogenated aminopyridines, such as this compound, are key components in the design of kinase inhibitors. biosynth.com Kinases are a class of enzymes that play a critical role in cell signaling pathways, and their dysregulation is often implicated in diseases like cancer. The development of selective kinase inhibitors is a major focus of modern drug discovery. The bromine and chlorine substituents on the pyridine ring can be strategically utilized to form specific interactions with the amino acid residues in the kinase active site, leading to potent and selective inhibition.

The general structure of many kinase inhibitors includes a heterocyclic core that mimics the adenine (B156593) ring of ATP, the natural substrate for kinases. The aminopyridine moiety of this compound can serve as this core, with the halogen atoms providing sites for further chemical elaboration to enhance binding affinity and selectivity. For instance, the bromine atom can be replaced through palladium-catalyzed cross-coupling reactions to introduce larger aryl or heteroaryl groups that can occupy hydrophobic pockets within the kinase domain.

Pharmaceutical Compound Intermediacy and Drug Discoverybldpharm.comgoogle.com

Beyond kinase inhibitors, this compound is a valuable intermediate in the synthesis of a broader range of pharmaceutical compounds. bldpharm.comgoogle.com Its reactive sites allow for the introduction of various functional groups, leading to the creation of diverse chemical libraries for high-throughput screening. This process is fundamental to identifying new drug candidates with desired biological activities. The ability to derivatize the bromo and amino groups on the pyridine ring makes it a versatile building block for constructing novel heterocyclic compounds. google.com

Evaluation of Biological Activities of Derived Compoundsbldpharm.comchemicalbook.comnih.govfishersci.com

The derivatization of this compound has led to the discovery of compounds with a variety of biological activities, including antimicrobial, antiviral, and insecticidal properties. bldpharm.comnih.gov

Antimicrobial Activity Investigations (Antibacterial, Antifungal)nih.gov

Derivatives of halogenated aminopyridines have been investigated for their potential as antimicrobial agents. The introduction of different substituents onto the pyridine core can modulate the compound's ability to inhibit the growth of bacteria and fungi. For example, the synthesis of Schiff bases from 2-amino-4-chloropyridine (B16104) derivatives has yielded compounds with significant activity against both Gram-positive and Gram-negative bacteria, as well as various fungal strains. While specific studies on this compound derivatives are part of ongoing research, the broader class of halogenated aminopyridines shows promise in this area.

Antiviral Efficacy Studiesbldpharm.comnih.gov

The search for novel antiviral agents is a continuous effort in medicinal chemistry. Compounds derived from this compound are being explored for their potential to inhibit viral replication. The heterocyclic nature of the pyridine ring is a common feature in many antiviral drugs. By modifying the substituents on the this compound scaffold, researchers aim to develop compounds that can interfere with viral entry, replication, or other essential processes.

Insecticidal Activity Assessmentnih.gov

The pyridine ring is a key structural component of many neonicotinoid insecticides. Research into new pyridine derivatives for pest control is ongoing. nih.gov While direct studies on the insecticidal activity of this compound derivatives are not extensively published, the structural similarity to known insecticides suggests that this class of compounds could be a fruitful area for investigation in the development of new pest management agents. nih.gov

Mechanisms of Biological Action of this compound Derivatives

The specific mechanisms of biological action for this compound itself are not well-defined in current literature. However, by examining the activities of structurally related pyridine and pyrimidine (B1678525) derivatives, potential pathways for its derivatives can be inferred. These often involve interactions with key biological macromolecules, leading to the modulation of various cellular processes.

Enzyme Inhibition Pathways

A prominent mechanism of action for many biologically active heterocyclic compounds is the inhibition of specific enzymes. Derivatives of aminopyridines and aminopyrimidines have been shown to be effective inhibitors of several classes of enzymes.

For example, a series of novel pyrimidin-2-amine derivatives were identified as potent inhibitors of Polo-like kinase 4 (PLK4), a key regulator of centriole duplication. nih.gov Overexpression of PLK4 is associated with various cancers, making it a viable anticancer target. The aminopyrimidine core of these inhibitors forms crucial interactions with the hinge region of the enzyme's active site. nih.gov Given the structural similarity, derivatives of this compound could potentially be designed to target the ATP-binding sites of various kinases, thereby interfering with their function in cell signaling and proliferation.

The general class of aminopyridine derivatives has been extensively studied for a range of biological activities, which are often rooted in enzyme inhibition. researchgate.net The specific substitutions on the pyridine ring and the amino group play a critical role in determining the target enzyme and the potency of inhibition.

Enzyme Target Class Example Inhibitor Class Mechanism of Inhibition Potential Relevance for this compound Derivatives
Kinases (e.g., PLK4)Pyrimidin-2-amine derivatives nih.govCompetitive binding to the ATP-binding site, blocking substrate phosphorylation.Potential for development as kinase inhibitors for applications in oncology.

Cellular Signaling Pathway Modulation

The biological effects of this compound derivatives are likely exerted through the modulation of cellular signaling pathways. This can be a direct consequence of enzyme inhibition or through other molecular interactions that affect signaling cascades.

In the context of biofilm inhibition, halogenated pyrimidines have been shown to suppress the expression of key virulence factors in S. aureus. nih.gov For example, 2,4-dichloro-5-fluoropyrimidine (B19854) was found to downregulate the expression of genes involved in quorum sensing (agrA, RNAIII), toxin production (hla), and virulence regulation (saeR). nih.gov Quorum sensing is a critical signaling pathway that bacteria use to coordinate gene expression with population density, and its disruption can prevent the formation of biofilms and reduce pathogenicity. Derivatives of this compound, due to their halogenated pyridine structure, might interfere with bacterial quorum sensing pathways.

The modulation of signaling pathways is also central to the potential anti-thrombolytic effects. The stimulation of the secretory function of vascular endothelium by thienopyridines involves complex signaling events that lead to the release of factors that promote thrombolysis. nih.gov While the precise pathways are not fully elucidated for all derivatives, it is clear that interaction with endothelial cell receptors or enzymes is a key initiating step.

Signaling Pathway Modulating Compound Class Observed Effect Potential Implication for this compound Derivatives
Bacterial Quorum SensingHalogenated pyrimidines nih.govDownregulation of virulence factor expression, leading to biofilm inhibition.Potential to act as quorum sensing inhibitors to combat bacterial infections.
Endothelial Cell SignalingThienopyrimidine derivatives nih.govStimulation of secretory functions, leading to thrombolysis.Could be explored for their effects on vascular signaling for anti-thrombotic applications.

Computational Chemistry and Theoretical Studies on 4 Bromo 3 Chloropyridin 2 Amine

Density Functional Theory (DFT) Investigations of Molecular Structure and Properties

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, providing a robust method for calculating the electronic structure of molecules. By focusing on the electron density rather than the complex many-electron wavefunction, DFT offers a balance of accuracy and computational efficiency.

A DFT study of 4-Bromo-3-chloropyridin-2-amine would begin with geometry optimization. This process determines the most stable three-dimensional arrangement of the atoms by finding the minimum energy conformation. The results of this optimization would yield crucial data on the molecule's structural parameters.

Table 1: Hypothetical DFT-Calculated Structural Parameters for this compound

ParameterPredicted Value
C-C Bond Lengths (Å)Data not available
C-N Bond Lengths (Å)Data not available
C-Br Bond Length (Å)Data not available
C-Cl Bond Length (Å)Data not available
C-NH2 Bond Length (Å)Data not available
Bond Angles (°)Data not available
Dihedral Angles (°)Data not available

Note: This table represents the type of data that would be generated from a DFT study. Specific values are not available in the reviewed literature.

Beyond the molecular structure, DFT calculations can also predict various electronic properties, such as the dipole moment and the distribution of atomic charges. This information is critical for understanding the molecule's polarity and how it might interact with other molecules.

Frontier Molecular Orbital (FMO) Analysis for Reactivity Prediction

Frontier Molecular Orbital (FMO) theory is a key concept in chemical reactivity, focusing on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. ambeed.com The energy and spatial distribution of these orbitals provide significant insight into a molecule's electrophilic and nucleophilic nature.

For this compound, the HOMO would represent the region most likely to donate electrons in a reaction, while the LUMO would indicate the most probable site for accepting electrons. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical indicator of the molecule's kinetic stability and chemical reactivity. A smaller gap generally suggests a more reactive species.

Table 2: Hypothetical FMO Properties of this compound

ParameterPredicted Value (eV)
HOMO EnergyData not available
LUMO EnergyData not available
HOMO-LUMO GapData not available

Note: The values in this table are illustrative of what an FMO analysis would provide. Published data for this specific compound was not found.

Molecular Electrostatic Potential (MEP) Mapping for Interaction Analysis

The Molecular Electrostatic Potential (MEP) is a valuable tool for visualizing the charge distribution within a molecule and predicting its interaction with other chemical species. googleapis.comgoogle.comgoogle.com An MEP map displays the electrostatic potential on the surface of a molecule, using a color scale to indicate different charge regions. Typically, red areas signify regions of negative potential (electron-rich), which are prone to electrophilic attack, while blue areas represent regions of positive potential (electron-poor), which are susceptible to nucleophilic attack. google.com Green and yellow areas usually denote regions of neutral or near-neutral potential. google.com

For this compound, an MEP map would likely show negative potential around the nitrogen atom of the pyridine (B92270) ring and the halogen atoms due to their high electronegativity. The area around the amino group might exhibit a more positive potential. This visual representation is instrumental in understanding non-covalent interactions, such as hydrogen bonding, and predicting the sites of chemical reactions.

Reactivity Descriptor Calculations (e.g., Ionization Energy, Electron Affinity, Chemical Hardness)

Global reactivity descriptors, derived from the energies of the frontier molecular orbitals, provide quantitative measures of a molecule's reactivity. These descriptors include:

Ionization Energy (I): The energy required to remove an electron from a molecule. It can be approximated as I ≈ -EHOMO.

Electron Affinity (A): The energy released when a molecule accepts an electron. It can be approximated as A ≈ -ELUMO.

Chemical Hardness (η): A measure of a molecule's resistance to changes in its electron distribution. It is calculated as η = (I - A) / 2. A harder molecule has a larger HOMO-LUMO gap.

Chemical Potential (μ): Related to the escaping tendency of electrons from an equilibrium system. It is calculated as μ = -(I + A) / 2.

Electrophilicity Index (ω): A measure of the energy lowering of a system when it is saturated with electrons. It is calculated as ω = μ2 / (2η).

Table 3: Hypothetical Reactivity Descriptors for this compound

DescriptorFormulaPredicted Value
Ionization Energy (I)I ≈ -EHOMOData not available
Electron Affinity (A)A ≈ -ELUMOData not available
Chemical Hardness (η)η = (I - A) / 2Data not available
Chemical Potential (μ)μ = -(I + A) / 2Data not available
Electrophilicity Index (ω)ω = μ2 / (2η)Data not available

Note: This table outlines the key reactivity descriptors that would be calculated from a computational study. Specific values for this compound are not available in the searched literature.

Conformational Analysis and Molecular Dynamics Simulations

Conformational analysis is the study of the different spatial arrangements of atoms in a molecule that can be interconverted by rotation about single bonds. For a molecule like this compound, this would involve investigating the rotation around the C-NH2 bond to identify the most stable conformer.

Molecular Dynamics (MD) simulations would provide a more dynamic picture of the molecule's behavior over time. By simulating the motion of atoms and molecules, MD can reveal information about the conformational flexibility, vibrational modes, and interactions with a solvent or other molecules. Such simulations are computationally intensive but offer invaluable insights into the dynamic nature of the compound. No specific conformational analysis or MD simulation studies for this compound were identified in the available literature.

Prediction of Spectroscopic Properties

Computational methods can also be used to predict various spectroscopic properties, which can then be compared with experimental data to confirm the molecule's structure.

Infrared (IR) Spectroscopy: DFT calculations can predict the vibrational frequencies and intensities of a molecule, which correspond to the peaks in an IR spectrum. This can help in the assignment of experimental IR bands to specific vibrational modes.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Theoretical calculations can predict the chemical shifts of 1H and 13C atoms. These predicted spectra can be a powerful tool in the structural elucidation of newly synthesized compounds.

UV-Visible Spectroscopy: Time-dependent DFT (TD-DFT) can be used to predict the electronic transitions of a molecule, which correspond to its absorption bands in the UV-Vis spectrum.

While experimental NMR data for this compound is mentioned in patent literature, detailed computational predictions of its spectroscopic properties are not available. google.com

Advanced Analytical Techniques for Characterization and Isomer Differentiation

Spectroscopic Methodologies for Structural Elucidation (NMR, MS)

Spectroscopic methods are fundamental in determining the molecular structure of "4-Bromo-3-chloropyridin-2-amine".

Nuclear Magnetic Resonance (NMR) Spectroscopy provides detailed information about the hydrogen (¹H NMR) and carbon (¹³C NMR) environments within the molecule. For "this compound", the ¹H NMR spectrum would be expected to show distinct signals for the two aromatic protons on the pyridine (B92270) ring. The chemical shifts and coupling patterns of these protons are influenced by the positions of the bromine, chlorine, and amine substituents, allowing for differentiation between isomers. For instance, the isomeric compound "3-Bromo-2-chloropyridine" shows specific proton signals that can be compared to elucidate the correct structure. chemicalbook.com

Mass Spectrometry (MS) is employed to determine the molecular weight and elemental composition of the compound. For "this compound", high-resolution mass spectrometry would confirm the molecular formula, C₅H₄BrClN₂. biosynth.com The fragmentation pattern observed in the mass spectrum can also provide structural information, as different isomers will often fragment in unique ways upon ionization.

Interactive Data Table: Spectroscopic Data for Pyridine Derivatives

CompoundCAS NumberMolecular FormulaMolecular Weight ( g/mol )Reference
This compound861024-02-4C₅H₄BrClN₂207.46 biosynth.combldpharm.com
4-Amino-3-bromo-2-chloropyridine215364-85-5C₅H₄BrClN₂207.46 sigmaaldrich.com
4-Bromo-2-chloropyridin-3-amine1354021-09-2C₅H₄BrClN₂207.46 bldpharm.com
4-Amino-5-bromo-2-chloropyridine857730-21-3C₅H₄BrClN₂207.46 sigmaaldrich.com
3-Bromo-2-chloropyridine (B150940)52200-48-3C₅H₃BrClN192.44 chemicalbook.com
4-Bromo-3-chloropyridine73583-41-2C₅H₃BrClN192.44 bldpharm.com

Chromatographic Techniques for Purity and Isomer Separation (LC-MS)

Liquid Chromatography-Mass Spectrometry (LC-MS) is a powerful hyphenated technique that combines the separation capabilities of liquid chromatography with the detection power of mass spectrometry. This is particularly useful for analyzing complex mixtures and separating isomers of "this compound".

In a typical LC-MS analysis, a reversed-phase C18 column can be used to separate the target compound from its isomers and any impurities. umb.edu The separated compounds are then introduced into the mass spectrometer, which provides mass-to-charge ratio data, confirming the identity of each separated peak. This technique is crucial for assessing the purity of a synthesized batch of "this compound" and for quantifying the presence of any isomeric impurities. The standard addition method can be used in conjunction with LC-MS to accurately quantify the analyte, minimizing matrix effects. umb.edu

X-ray Crystallography for Solid-State Structure Determination and Intermolecular Interactions

X-ray Crystallography provides the most definitive three-dimensional structure of a crystalline solid. By diffracting X-rays off a single crystal of "this compound", it is possible to determine the precise arrangement of atoms in the crystal lattice, including bond lengths, bond angles, and torsional angles.

This technique is invaluable for unambiguously confirming the substitution pattern on the pyridine ring and for studying intermolecular interactions in the solid state. Halogen bonding, a type of non-covalent interaction involving halogen atoms, can be a significant structure-directing force in the crystals of halogenated pyridines. nih.govmdpi.com For example, studies on related halopyridines have shown the presence of halogen bonds that influence the crystal packing. nih.gov The crystal structure of the related compound "3-Bromopyridin-2-amine" reveals centrosymmetric dimers formed through N-H···N hydrogen bonds, which are further connected by C-Br···Br halogen bonding. nih.gov Similarly, cocrystals of halogenated pyridine amides have demonstrated the influential role of halogen atoms in the resulting supramolecular assembly. nih.govmdpi.com

Time-Resolved Spectroscopy for Kinetic Studies

Time-Resolved Spectroscopy is a suite of techniques used to study the dynamics of chemical processes that occur on very short timescales. wikipedia.org These methods, such as transient absorption spectroscopy and time-resolved fluorescence spectroscopy, utilize ultrashort laser pulses to initiate a reaction and then probe the subsequent changes in the sample's spectroscopic properties over time. wikipedia.org

While specific kinetic studies on "this compound" are not widely reported, time-resolved spectroscopy could be applied to investigate its reactivity. For instance, it could be used to study the kinetics of its reactions with other molecules, such as nucleophiles or electrophiles, providing insights into reaction mechanisms and the lifetimes of transient intermediates. Studies on related pyridine compounds have utilized these techniques to understand excited-state dynamics and energy transfer processes. researchgate.netresearchgate.net Kinetic analyses of reactions involving amino groups or pyridine rings with various reagents have been conducted, providing a framework for how such studies could be approached for this compound. nih.govcardiff.ac.uk

Isotopic Labeling for Mechanistic Elucidation

Isotopic Labeling is a powerful tool for elucidating reaction mechanisms. By selectively replacing one or more atoms in "this compound" with their heavier isotopes (e.g., ¹³C, ¹⁵N, or ²H), it is possible to trace the fate of these labeled atoms throughout a chemical reaction.

For example, if "this compound" were to undergo a reaction involving the amine group, labeling the nitrogen with ¹⁵N would allow for the determination of whether the nitrogen atom is retained or lost in the product. The labeled products can be analyzed by mass spectrometry or NMR spectroscopy to pinpoint the location of the isotope. This technique is instrumental in distinguishing between different possible reaction pathways and for understanding the intricate details of chemical transformations. Isotopic labeling has been extensively used in the study of nitrogen-containing plant metabolites and in the synthesis of complex organic molecules to unravel reaction mechanisms. nih.gov

Future Directions and Emerging Research Avenues

Catalyst Development for Enhanced Synthesis of Halogenated Aminopyridines

The synthesis of halogenated aminopyridines often involves multi-step processes that can be inefficient. The development of advanced catalysts is a primary focus for enhancing synthetic efficiency, selectivity, and yield.

A significant area of development is the refinement of transition metal-catalyzed cross-coupling reactions. The Buchwald-Hartwig amination, which uses palladium catalysts to form carbon-nitrogen bonds, is a powerful method for aminopyridine synthesis. nih.gov Future research aims to develop more robust palladium catalysts that are more resistant to poisoning by the reactants and products, operate at lower temperatures, and require lower catalyst loadings. Similarly, copper-catalyzed methods are being explored as a more economical alternative for facilitating the substitution of halides with amines on heteroaromatic systems. nih.gov

Iron-catalyzed reactions are also gaining traction as a greener and more cost-effective alternative to palladium or copper. rsc.org Research into iron-catalyzed cyclization and amination reactions could lead to more sustainable synthetic routes for complex pyridines. rsc.org Furthermore, the use of bimetallic catalysts or metal-pyridine complexes, where the pyridine (B92270) derivative itself can act as a ligand, is an innovative approach to enhance catalytic activity and selectivity. biosynce.com For instance, a patent describes the use of Raney's nickel or Pd/C for the reduction step in the synthesis of 2-amino-4-bromopyridine (B18318), highlighting the role of established catalysts in new procedures. google.com The development of novel halogenase enzymes as biocatalysts also presents a frontier for achieving highly regioselective halogenation under mild conditions, potentially revolutionizing the synthesis of specifically substituted pyridines. port.ac.uk

Table 1: Catalytic Systems in Halogenated Pyridine Synthesis

Catalyst Type Metal Center Application Reference
Buchwald-Hartwig Palladium C-N cross-coupling (Amination) nih.gov
Copper-based Copper Halide-to-amine substitution nih.govgoogle.com
Iron-based Iron Cyclization for pyridine synthesis rsc.org
Reduction Catalyst Nickel/Palladium Hydrogenating reduction google.com

Novel Biological Target Identification and Validation

Aminopyridines are recognized for their wide spectrum of biological activities, and identifying their specific molecular targets is crucial for developing new therapeutics. rsc.org The structural features of 4-Bromo-3-chloropyridin-2-amine make it a candidate for interaction with various biological macromolecules.

Emerging research focuses on screening this and similar compounds against a wide array of biological targets. One promising area is in oncology, where pyridine derivatives have been identified as inhibitors of phosphodiesterases (PDEs), such as PDE3, which are often dysregulated in cancer cells. nih.gov The inhibition of these enzymes can affect cellular signaling pathways and induce apoptosis, making them a valid target for anticancer drugs. nih.gov

Another critical area is the treatment of neurodegenerative disorders. Aminopyrimidine derivatives have been investigated as inhibitors of c-Jun N-terminal kinase (JNK3), a key enzyme implicated in the pathology of Alzheimer's disease. researchgate.net Furthermore, researchers are exploring the potential of pyridine derivatives to inhibit human hydrogen sulfide-synthesizing enzymes like cystathionine (B15957) β-synthase (CBS) and cystathionine γ-lyase (CSE), which are linked to various diseases, including certain cancers. researchgate.netnih.gov The broad antimicrobial and antifungal activities of pyridine-based structures also prompt investigations into novel targets within pathogenic microorganisms, potentially leading to new classes of antibiotics. nih.gov Structure-activity relationship (SAR) studies are essential in this context to rationally design derivatives with improved potency and selectivity for these novel targets. rsc.org

Green Chemistry Approaches in Synthetic Methodologies

The principles of green chemistry are increasingly influencing the synthesis of specialty chemicals like this compound. The goal is to develop more environmentally benign processes that are safer, more efficient, and produce less waste.

A key trend is the development of one-pot, multicomponent reactions (MCRs). These reactions, which combine three or more reactants in a single step, are inherently more efficient and generate less waste than traditional multi-step syntheses. nih.govnih.gov The use of microwave-assisted synthesis is another green technique that can significantly reduce reaction times from hours to minutes and often leads to higher yields and purer products. acs.org

The choice of solvent is another critical aspect of green chemistry. Research is moving towards the use of greener solvents like ethanol (B145695) or even solvent-free reaction conditions. nih.govnih.gov Ionic liquids are also being investigated as recyclable catalytic media for pyridine synthesis. scilit.com Furthermore, the use of abundant and non-toxic catalysts, such as those based on iron, aligns with green chemistry principles by replacing more hazardous or precious metals. rsc.org These approaches not only reduce the environmental impact but also often lead to lower processing costs. nih.gov

Table 2: Green Chemistry Strategies for Pyridine Synthesis

Strategy Description Advantages Reference(s)
Multicomponent Reactions (MCRs) Combining three or more reactants in a single synthetic operation. Increased efficiency, reduced waste, atom economy. nih.govnih.gov
Microwave-Assisted Synthesis Using microwave energy to heat reactions. Shorter reaction times, higher yields, pure products. acs.org
Green Solvents/Catalysts Utilizing environmentally benign solvents (e.g., ethanol) or catalysts (e.g., iron). Reduced toxicity, lower environmental impact, cost-effectiveness. rsc.orgnih.govscilit.com

Integration with High-Throughput Screening Methodologies

To accelerate the discovery of new applications for this compound and its derivatives, researchers are increasingly integrating synthetic efforts with high-throughput screening (HTS) methodologies. HTS allows for the rapid testing of thousands of compounds against specific biological targets.

High-throughput virtual screening (HTVS) is a computational method used to predict the binding affinity of a large library of compounds against a protein target of known structure. researchgate.net This approach can prioritize which derivatives of this compound are most likely to be active, saving significant time and resources in the lab.

For experimental validation, HTS campaigns employ automated systems to test compound libraries against biological assays. Methodologies like differential scanning fluorimetry (DSF) and surface plasmon resonance (SPR) can be adapted for high-throughput formats to screen for compounds that bind to and inhibit target enzymes. researchgate.netnih.gov The screening of pyridine derivatives against panels of cancer cell lines or microbial strains is another common HTS application to identify new anticancer or antimicrobial leads. nih.gov The combination of combinatorial synthesis of pyridine libraries with subsequent HTS is a powerful strategy for modern drug discovery and materials science. rsc.org

Q & A

Q. What are effective synthetic routes for 4-Bromo-3-chloropyridin-2-amine, and how can regioselectivity be ensured?

  • Methodological Answer : Start with pyridine precursors such as 3-chloropyridin-2-amine (CAS 916516-89-7) and introduce bromine via electrophilic substitution or halogen exchange. Optimize reaction conditions (e.g., temperature, catalysts like FeBr₃) to control regioselectivity. Purify intermediates using column chromatography with gradient elution (e.g., hexane/ethyl acetate). Confirm regiochemistry via NMR (¹H, ¹³C) and X-ray crystallography, as demonstrated in analogous compounds like 3-Bromopyridin-2-amine .

Q. How can the purity of this compound be assessed, and what analytical techniques are critical for characterization?

  • Methodological Answer : Use HPLC with UV detection (e.g., C18 column, acetonitrile/water mobile phase) to verify >97% purity, as seen in brominated pyridine derivatives . Complement with GC-MS for volatile impurities. Structural confirmation requires FT-IR (amine N-H stretch ~3300 cm⁻¹), NMR (distinct aromatic signals for Br/Cl substitution), and elemental analysis (C, H, N, Br, Cl). Compare melting points with literature values for consistency .

Advanced Research Questions

Q. How can conflicting spectroscopic data (e.g., NMR splitting patterns) be resolved during structural elucidation?

  • Methodological Answer : Perform 2D NMR (COSY, HSQC, HMBC) to resolve overlapping signals. For ambiguous cases, crystallize the compound and conduct single-crystal X-ray diffraction. This approach resolved dimerization via hydrogen bonding in 3-Bromopyridin-2-amine, where centrosymmetric dimers formed through N-H⋯N interactions . Computational modeling (DFT) can further validate electronic environments and substituent effects.

Q. What strategies enable functionalization of this compound via cross-coupling reactions?

  • Methodological Answer : Leverage Suzuki-Miyaura coupling using arylboronic acids (e.g., 4-Bromo-3-chloro-2-fluorophenylboronic Acid ) under Pd(PPh₃)₄ catalysis. Optimize solvent (THF/DMF) and base (K₂CO₃) to enhance reactivity while minimizing dehalogenation. For Buchwald-Hartwig amination, use BrettPhos Pd G3 catalyst to retain chlorine/bromine selectivity. Monitor reaction progress via TLC and isolate products using flash chromatography.

Q. How do intermolecular interactions (e.g., halogen bonding) influence the solid-state packing of this compound?

  • Methodological Answer : Analyze single-crystal structures to identify Cl⋯Br (type II) or Cl⋯Cl (type I) halogen bonds, as observed in 3-Chloropyridin-2-amine (3.278 Å Cl⋯Cl distance) . Use Hirshfeld surface analysis to quantify interaction contributions. Compare with 3-Bromopyridin-2-amine, where Br⋯Br interactions form 2D layers . These interactions impact solubility and melting behavior, critical for crystallization protocols.

Q. What mechanistic insights explain unexpected by-products in halogenation reactions of pyridine derivatives?

  • Methodological Answer : Investigate radical intermediates via EPR spectroscopy or trapping experiments. For example, phosphonylation of 2-Amino-3-bromopyridines with triethyl phosphite produces regioisomeric adducts due to competing nucleophilic/radical pathways . Use kinetic studies (variable-temperature NMR) to identify rate-determining steps. Adjust stoichiometry of halogenating agents (e.g., NBS vs. Br₂) to suppress side reactions.

Data Contradiction & Validation

Q. How should researchers address discrepancies between theoretical and experimental data (e.g., DFT-calculated vs. observed bond lengths)?

  • Methodological Answer : Re-optimize computational models using higher-level basis sets (e.g., B3LYP/6-311++G** vs. LANL2DZ for halogens). For X-ray structures, refine thermal displacement parameters to account for dynamic disorder. Cross-reference with databases like Cambridge Structural Database (CSD) for analogous compounds. For example, the C-Br bond in 3-Bromopyridin-2-amine (1.897 Å) aligns with DFT predictions within 0.02 Å error .

Safety & Handling

Q. What safety protocols are essential for handling halogenated pyridines like this compound?

  • Methodological Answer : Use fume hoods and PPE (gloves, goggles) due to toxicity risks. Store at 0–6°C in amber vials to prevent degradation, as recommended for bromochlorophenylboronic acids . For spills, neutralize with sodium bicarbonate and adsorb using vermiculite. Follow disposal guidelines for halogenated waste (e.g., incineration with scrubbers) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-Bromo-3-chloropyridin-2-amine
Reactant of Route 2
Reactant of Route 2
4-Bromo-3-chloropyridin-2-amine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.